molecular formula C21H21N5O5S B2717470 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1052611-45-6

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2717470
CAS No.: 1052611-45-6
M. Wt: 455.49
InChI Key: XXKAQJRAZJJGNE-UHFFFAOYSA-N
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Description

The compound 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide features a fused pyrrolo[3,4-d][1,2,3]triazole core with a 3,4-dimethoxyphenyl substituent at position 5 and an acetamide group linked to a 3-(methylsulfanyl)phenyl moiety. This structure combines a nitrogen-rich heterocyclic system with electron-donating methoxy groups and a sulfur-containing aromatic substituent, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5S/c1-30-15-8-7-13(10-16(15)31-2)26-20(28)18-19(21(26)29)25(24-23-18)11-17(27)22-12-5-4-6-14(9-12)32-3/h4-10,18-19H,11H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKAQJRAZJJGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the 3,4-dimethoxyphenyl and 3-(methylsulfanyl)phenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to ensure consistent quality and efficiency. Additionally, purification steps such as recrystallization, chromatography, or distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic uses, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares structural motifs with several heterocyclic systems reported in the literature. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Heterocyclic Compounds

Compound ID (Source) Core Structure Key Substituents Functional Groups/Notes
Target Compound Pyrrolo[3,4-d][1,2,3]triazole 3,4-Dimethoxyphenyl, 3-(methylsulfanyl)phenyl Acetamide linkage, dioxo groups at C4/C6
Compound 6 Triazolo[3,4-b][1,3,4]thiadiazin 4-Methoxyphenyl, phenyl Thiadiazinone ring, fused pyrrolo-thiazolo-pyrimidine
Compound 7 Hydrazinecarbothioamide 4-Methoxyphenyl, phenyl Thioamide group, undergoes heterocyclization
AP-PROTAC-1 Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine 2,6-Dioxopiperidin-3-yl, chlorophenyl PROTAC design, acetamide linkage
Compound 12 Pyridin-2-amine fused triazole 4-Chlorophenyl, 4-methoxyphenyl Triazole-pyridine hybrid, chloro substituent

Key Observations:

Substituent Effects :

  • The 3,4-dimethoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl substituents in Compounds 6 and 12 . The additional methoxy group at C3 could enhance electron-donating effects and steric bulk.
  • The 3-(methylsulfanyl)phenyl acetamide group is unique; similar sulfur-containing groups (e.g., thioamide in Compound 7 ) are rare in the cited analogs.

Acetamide Linkage : Shared with AP-PROTAC-1 , this group may serve as a flexible spacer or interact with biological targets via hydrogen bonding.

Physicochemical Properties and Spectroscopic Data

Limited data are available for the target compound, but comparisons with analogs suggest:

Table 3: Spectroscopic and Analytical Data

Compound ID (Source) ¹H NMR Shifts (Key Peaks) IR Data (cm⁻¹) MS (m/z)
Target Compound Not reported Not reported Not reported
Compound 6 δ 8.2 (aromatic H), δ 3.8 (OCH₃) 1680 (C=O), 1250 (C-O-C) 624 [M+H]⁺
AP-PROTAC-1 δ 7.5–8.1 (aromatic H), δ 2.5 (CH₃S) Not reported 1358 [M+H]⁺

Insights:

  • The target’s 3,4-dimethoxyphenyl group would likely show δ 3.7–3.9 ppm for OCH₃ protons, similar to Compound 6 .
  • The methylsulfanyl group (δ 2.1–2.5 ppm for SCH₃) may align with AP-PROTAC-1’s CH₃S resonance .

Potential Pharmacological Implications

While biological data for the target compound are absent, structural analogs suggest possible directions:

Triazole-Based Systems : Compounds with triazole cores (e.g., Compound 8 ) often exhibit antimicrobial or anticancer activity due to nitrogen-rich pharmacophores.

Methoxyphenyl Groups : These are common in kinase inhibitors (e.g., imatinib analogs) and may enhance target binding via π-π stacking .

Methylsulfanyl Moiety : Sulfur-containing groups (e.g., in AP-PROTAC-1 ) can improve metabolic stability or modulate enzyme inhibition.

Biological Activity

The compound 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule with potential therapeutic applications. Its structural features suggest various biological activities that warrant detailed investigation.

Structural Overview

This compound features a pyrrolo[3,4-d][1,2,3]triazole core with specific substitutions that may influence its biological properties. The presence of the dimethoxyphenyl and methylsulfanyl groups enhances its chemical reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with a triazole moiety exhibit significant antimicrobial properties. A study on similar triazole derivatives showed effectiveness against various bacterial strains and fungi. The mechanism of action is often attributed to the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer potential. The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling pathways involved in cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against breast and lung cancer cell lines in vitro.

Enzyme Inhibition

The compound's structure suggests it may interact with specific enzymes. For example:

  • Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.
Enzyme TargetActivity ObservedReference
AcetylcholinesteraseInhibition

Case Studies and Research Findings

  • Study on Triazole Derivatives : A comprehensive study evaluated various triazole derivatives for their antimicrobial and anticancer activities. The findings indicated that modifications to the triazole ring significantly enhanced biological activity compared to unmodified counterparts.
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that triazole-based compounds could reduce cell viability significantly at concentrations as low as 10 µM. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction.
  • Enzyme Kinetics : Kinetic studies on acetylcholinesterase demonstrated that certain derivatives of the pyrrolo[3,4-d][1,2,3]triazole core exhibited competitive inhibition patterns. This suggests potential applications in treating conditions like Alzheimer's disease where AChE activity is detrimental.

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